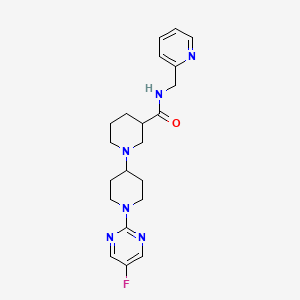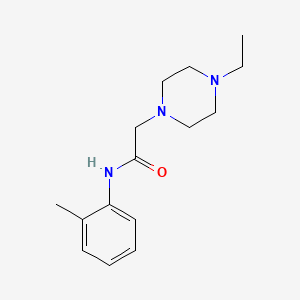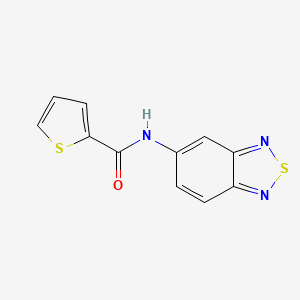![molecular formula C21H27N3O2 B5371598 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a piperazine derivative and belongs to the class of psychoactive drugs. It has been found to have potential therapeutic applications, especially in the treatment of neurological disorders.
作用機序
The exact mechanism of action of MPA is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. MPA has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and movement control. MPA also acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MPA also decreases the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, MPA has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.
実験室実験の利点と制限
MPA has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. MPA has also been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPA in lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, MPA has been found to have low bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on MPA. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of MPA in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, the mechanism of action of MPA needs to be further elucidated to design more targeted experiments. Another area of interest is the development of more potent and selective derivatives of MPA that have improved bioavailability and therapeutic potential. Overall, MPA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, MPA is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized to obtain high yields and purity. MPA has potential therapeutic applications, especially in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. MPA has several biochemical and physiological effects, including neuroprotection and anti-inflammatory properties. While MPA has several advantages for lab experiments, it also has limitations, including low bioavailability. Future research directions include investigating its potential use in the treatment of neurological disorders and developing more potent and selective derivatives.
合成法
The synthesis of MPA involves the reaction of 2-methoxyphenylpiperazine with 2-phenylethylbromide in the presence of a base, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to obtain high yields and purity of MPA.
科学的研究の応用
MPA has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and is being investigated for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. MPA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZGFCKHFTZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)

![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)

